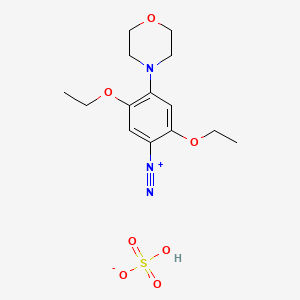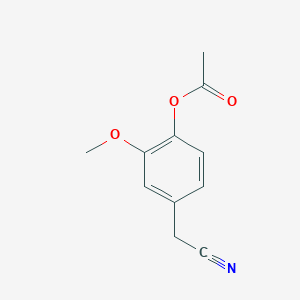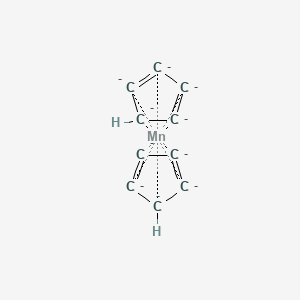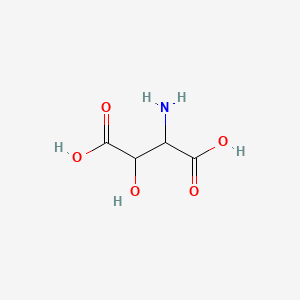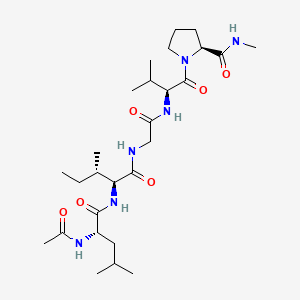
3,4-二氢-2H-1,5-苯并二噁戊环
描述
3,4-Dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The structure of 3,4-Dihydro-2H-1,5-benzodioxepine consists of a 6-7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-1,5-benzodioxepine has a molecular weight of 150.18 . It is typically stored in a dry room at normal temperature . The compound can exist in either liquid or solid form .科学研究应用
合成和生物学特性
取代衍生物的合成:一种简单的钯催化方法可以合成取代的 3-亚甲基-3,4-二氢-2H-1,5-苯并二噁戊环,它们以其生物学特性而闻名,包括 -肾上腺素能兴奋剂和支气管扩张剂活性。值得注意的是,这些化合物也与抗真菌剂嘧菌酯有关 (Damez 等,2001)。
抗精神病活性:由 3,4-二氢-1H-苯并[e][1,2,4]三氮杂环戊烯合成的新的苯并三氮杂环-5(2H)-酮衍生物在评估中显示出有希望的抗精神病活性,表明苯并二噁戊环衍生物在精神健康治疗中的治疗潜力 (Ibrahim 等,2013)。
化学和光谱见解
化学性质和合成方法:研究探索了苯并二噁戊环衍生物的合成和化学性质,包括使用磺化炭作为催化剂制备环缩缩醛、二硫缩醛和苯并二噁戊环的方法,展示了多功能的合成路线 (Patney,1991)。
光谱分析和稳定性:对取代的-2,3-二氢-1,4-苯并二噁戊环在非椅式构象中的光谱性质和立体电子稳定性的研究提供了对这些化合物的结构动力学和稳定性的见解,有助于理解其化学行为 (Lachapelle & St-Jacques,1988)。
抗肿瘤潜力
- 抗肿瘤剂:通过微波诱导合成开发的新型 8,9-二氢-7H-嘧啶并[4,5-b][1,4]二氮杂环庚二烯对各种人肿瘤细胞系显示出显着的活性,表明苯并二噁戊环衍生物在癌症治疗中的潜力 (Insuasty 等,2008)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
未来方向
While specific future directions for 3,4-Dihydro-2H-1,5-benzodioxepine are not available in the retrieved data, it’s worth noting that benzodioxepin derivatives are interesting compounds not only from synthetic and structural viewpoints, but also from a pharmacological one . This suggests potential future research directions in these areas.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMULHQEVXJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222500 | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7216-18-4 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features and biological activities associated with 3,4-dihydro-2H-1,5-benzodioxepine derivatives?
A1: 3,4-Dihydro-2H-1,5-benzodioxepine derivatives are characterized by a seven-membered ring containing two oxygen atoms. Research indicates these compounds exhibit affinity for the serotonin 5-HT1A receptor []. This interaction suggests potential therapeutic applications in treating central nervous system disorders, including anxiety and depression [].
Q2: What synthetic approaches are commonly employed to obtain 3,4-dihydro-2H-1,5-benzodioxepine and its derivatives?
A2: Several synthetic routes have been explored for the preparation of these compounds. One approach utilizes a condensation reaction between benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation []. Another method involves an allylation-epoxidation-cyclization-oxidation sequence []. Additionally, a palladium-catalyzed reaction provides access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines [].
Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 3,4-dihydro-2H-1,5-benzodioxepine derivatives, particularly concerning their affinity for the 5-HT1A receptor?
A3: While specific SAR data is limited within the provided research, the presence of an aryl piperazine moiety linked to the 3,4-dihydro-2H-1,5-benzodioxepine core seems crucial for 5-HT1A receptor affinity []. Further studies exploring modifications to the aryl group (Ar), the length of the alkyl chain (n), and the presence of substituents on the piperazine ring could provide valuable insights into optimizing binding affinity and selectivity for this receptor.
Q4: Have any crystal structures of 3,4-dihydro-2H-1,5-benzodioxepine derivatives been reported, and what insights do they provide into the compound's structural features?
A4: Yes, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid has been determined using X-ray diffraction []. This study revealed that the compound crystallizes in the monoclinic space group C2/c. The crystal structure provides valuable information on bond lengths, bond angles, and intermolecular interactions, aiding in understanding the compound's physical and chemical properties.
Q5: Beyond their potential therapeutic applications, are there other areas where 3,4-dihydro-2H-1,5-benzodioxepine derivatives find use?
A5: 3,4-Dihydro-2H-1,5-benzodioxepine serves as a key intermediate in synthesizing analogs with diverse biological activities []. For instance, some derivatives act as β-adrenergic stimulants and exhibit bronchial dilator activity []. Additionally, the antifungal compounds strobilurins I and K are derived from the 3,4-dihydro-2H-1,5-benzodioxepine scaffold, highlighting the versatility of this chemical structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

